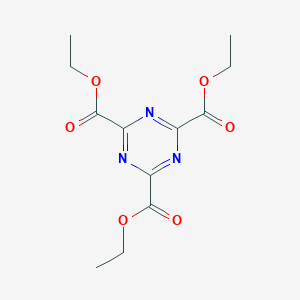

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

Description

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate (CAS 898-22-6, molecular formula C₁₂H₁₅N₃O₆) is a symmetric triazine derivative with three ethyl carboxylate substituents. It is widely used as a chelating agent for divalent/trivalent metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) due to its electron-rich carboxylate groups . Additionally, it serves as a crosslinking agent in polymer synthesis, enhancing thermal and mechanical stability by forming covalent networks . Its ester groups make it soluble in organic solvents, distinguishing it from its hydrolyzed counterpart, 1,3,5-triazine-2,4,6-tricarboxylic acid (CAS 87145-66-2), which is water-soluble .

Propriétés

IUPAC Name |

triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-4-19-10(16)7-13-8(11(17)20-5-2)15-9(14-7)12(18)21-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNPNZKIOSOWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=N1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274530 | |

| Record name | Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898-22-6 | |

| Record name | Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution

The primary pathway involves reacting cyanuric chloride with ethyl carboxylate derivatives, such as diethyl oxalate, in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA). The reaction proceeds via a temperature-gradient strategy to ensure complete substitution:

-

First substitution : Conducted at 0°C to mitigate excessive exothermicity.

-

Second substitution : Elevated to room temperature for moderate reactivity.

-

Third substitution : Reflux conditions (e.g., 80–100°C) to drive the final substitution.

The general reaction is:

Key Reaction Parameters

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis.

-

Stoichiometry : A 3:1 molar ratio of diethyl oxalate to cyanuric chloride ensures complete substitution.

-

Base : DIEA or triethylamine to scavenge HCl and maintain reaction efficiency.

Laboratory-Scale Synthesis Optimization

Stepwise Functionalization

To avoid disubstitution byproducts, a stepwise approach is critical. For example, glycine methyl ester has been used as a model nucleophile in analogous syntheses, demonstrating that controlled addition and temperature modulation yield >90% tri-substituted products.

Table 1: Reaction Conditions for Laboratory-Scale Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature gradient | 0°C → RT → 80°C | Maximizes substitution efficiency |

| Solvent | Anhydrous DCM | Prevents side reactions |

| Reaction time per step | 4–6 hours | Ensures completion |

| Base | DIEA (3.5 equiv) | Neutralizes HCl |

Purification Techniques

Crude product purification involves:

-

Column chromatography : Silica gel with ethyl acetate/chloroform (1:3 v/v) eluent.

-

Recrystallization : Ethanol/water mixtures to isolate high-purity crystals.

Industrial Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors replace batch processes to enhance heat and mass transfer, reducing reaction times by 40% compared to lab methods. Key advancements include:

-

In-line purification : Simulated moving bed (SMB) chromatography for continuous separation.

-

Waste minimization : HCl gas recovery systems to improve sustainability.

Table 2: Comparison of Lab-Scale vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor type | Batch (flask) | Continuous flow |

| Yield | 75–85% | 88–92% |

| Purity | ≥98% (HPLC) | ≥99.5% (HPLC) |

| Annual output | Grams to kilograms | Metric tons |

Characterization and Quality Control

Spectroscopic Analysis

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

TETC serves as a crucial building block in the synthesis of more complex molecules and polymers. Its structural symmetry and functional groups allow for diverse chemical modifications, making it an attractive scaffold in organic synthesis. The compound can undergo various reactions such as nucleophilic substitutions and hydrolysis to yield different derivatives.

Table 1: Chemical Reactions Involving TETC

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of ethoxycarbonyl groups | Various functionalized triazine derivatives |

| Hydrolysis | Reaction with water under acidic/basic conditions | 1,3,5-Triazine-2,4,6-tricarboxylic acid |

Biological Applications

Biochemical Probes

TETC is investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. The triazine ring structure can engage in π-π interactions and hydrogen bonding, facilitating binding to molecular targets such as enzymes or receptors. This property is particularly useful in drug discovery and development.

Case Study: Interaction with Enzymes

In a study examining the interaction of TETC with specific enzymes, it was found that the compound could modulate enzyme activity through competitive inhibition. This suggests its potential use in developing inhibitors for therapeutic applications.

Medical Applications

Drug Delivery Systems

TETC has been explored for use in drug delivery systems. Its ability to form stable complexes with various substrates allows it to encapsulate drugs effectively. This characteristic enhances the bioavailability of pharmaceuticals by improving solubility and stability .

Table 2: Potential Medical Applications of TETC

| Application | Description |

|---|---|

| Drug Delivery Systems | Encapsulation of drugs to enhance bioavailability |

| Pharmaceutical Precursors | Synthesis of active pharmaceutical ingredients |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, TETC is utilized in producing specialty chemicals and materials with specific properties. Its unique chemical reactivity makes it suitable for creating agrochemicals such as herbicides and insecticides. The ease of functionalization allows for tailored interactions with biological targets in pests and weeds.

Case Study: Agrochemical Development

A recent development involved modifying TETC to create a new class of herbicides that effectively target specific weed species while minimizing environmental impact. Field trials demonstrated significant efficacy compared to conventional herbicides.

Emerging Applications

Battery Technology

TETC shows promise in battery technology as a component in sensors for monitoring lithium-ion battery health. When incorporated into sensing films, it exhibits high sensitivity to gases indicative of battery failure. This application could enhance safety measures in battery management systems.

Mécanisme D'action

The mechanism of action of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate involves its ability to form stable complexes with various substrates. The triazine ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Triazine Derivatives

Structural and Functional Differences

The properties of triazine derivatives are highly dependent on substituent groups. Key comparisons include:

1,3,5-Triazine-2,4,6-Tricarboxylic Acid

- Structure : Hydrolyzed form of TETA, replacing ethyl esters with carboxylic acids.

- Key Difference : Reactivity in aqueous vs. organic environments.

Triglycidylisocyanurate (TGIC, CAS 2451-62-9)

- Structure : Contains three epoxy (glycidyl) groups instead of carboxylates.

- Applications : Crosslinker in thermosetting polymers (e.g., powder coatings). Unlike TETA, TGIC’s epoxy groups react with hydroxyl or carboxyl groups via ring-opening, offering superior weather resistance .

- Key Difference : Epoxy groups enable covalent bonding under heat, whereas TETA requires nucleophilic substitution or metal coordination .

2,4,6-Trimethyl-1,3,5-Triazine

- Structure : Methyl groups replace carboxylates.

- Applications: Intermediate in agrochemicals and pharmaceuticals. Lacks chelating ability due to non-polar substituents .

- Key Difference : Hydrophobicity limits use in metal-ion coordination.

Melamine (1,3,5-Triazine-2,4,6-Triamine)

- Structure: Amino groups instead of carboxylates.

- Applications : Fire retardant in resins and plastics. Forms hydrogen-bonded networks, contrasting with TETA’s covalent crosslinking .

- Key Difference: Reactivity driven by amino groups (e.g., condensation reactions).

4,4',4''-(1,3,5-Triazinane-1,3,5-Triyl)Tribenzaldehyde

- Structure : Aldehyde-functionalized triazine.

- Applications : Dynamic covalent chemistry (e.g., self-healing materials via Schiff base formation). Unlike TETA, aldehydes enable reversible bonding .

- Key Difference : Dynamic vs. permanent crosslinking mechanisms.

Comparative Data Table

Activité Biologique

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate (ETTC) is a compound belonging to the 1,3,5-triazine family, known for its structural versatility and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

ETTC has the molecular formula and a molecular weight of 297.26 g/mol. The compound features a triazine ring with three ethoxycarbonyl substituents, which contribute to its chemical reactivity and stability. The structure allows for various functionalizations that enhance its biological activity.

Key Properties:

- Melting Point: 170–174 °C

- Solubility: Soluble in organic solvents such as dichloromethane (CH₂Cl₂), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

The biological activity of ETTC is primarily attributed to its ability to form stable complexes with biological macromolecules. The triazine ring facilitates π-π interactions and hydrogen bonding with proteins and nucleic acids, potentially modulating their activity. This interaction can lead to various biochemical effects:

- Enzyme Modulation: ETTC can influence enzyme activity by binding to active sites or allosteric sites.

- Protein Interaction: The compound acts as a biochemical probe, allowing for the investigation of protein functions and interactions .

Applications in Drug Development

ETTC has garnered attention for its potential applications in pharmaceuticals and biochemistry:

- Chemical Probes: It serves as a selective chemical probe for diverse protein families, crucial for the development of new therapeutic agents.

- Drug Delivery Systems: Research indicates its use as a precursor in drug delivery formulations due to its favorable interaction with cellular components .

- Synthesis of Bioactive Compounds: ETTC derivatives have been synthesized to create compounds with significant biological activity, including anti-cancer properties .

Case Studies

-

Anticancer Activity:

A study explored the anticancer potential of ETTC derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms . -

Sensing Applications:

ETTC has been investigated for use in sensor technology related to battery health monitoring. When incorporated into sensing films, it demonstrated high sensitivity to gases indicative of battery failure .

Comparative Analysis

The following table summarizes the biological activities of ETTC compared to other triazine derivatives:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Anticancer, biochemical probe | High stability and reactivity |

| Triethyl 1,3,5-benzenetricarboxylate | Moderate enzyme inhibition | Lacks triazine's unique binding properties |

| 2,4,6-triethoxy-1,3,5-triazine | Limited biological studies | Similar structure but different reactivity |

Q & A

Q. What are the established synthetic routes for Triethyl 1,3,5-triazine-2,4,6-tricarboxylate, and what reaction conditions are critical for optimizing yield?

this compound is commonly synthesized via nucleophilic substitution reactions. For example, reacting 2,4,6-trichloro-1,3,5-triazine with ethyl carboxylate derivatives under reflux conditions in ethanol at elevated temperatures (e.g., 200°C in a sealed tube) can yield the product. Key parameters include maintaining anhydrous conditions, controlled stoichiometry, and prolonged reaction times (24 hours) to ensure complete substitution . Purification typically involves column chromatography using solvents like EtOAc/CHCl3 mixtures .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound and its derivatives?

- 1H NMR : Used to confirm substitution patterns and purity. For instance, characteristic peaks for ethyl ester groups appear at δ ≈ 1.2–1.4 ppm (triplet) and δ ≈ 4.2–4.4 ppm (quartet) .

- X-ray Diffraction (XRD) : Essential for resolving crystal structures. The SHELX suite (e.g., SHELXL) is widely employed for small-molecule refinement, particularly for analyzing high-resolution or twinned data .

- Elemental Analysis : Validates stoichiometry, with deviations >0.3% indicating impurities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While direct safety data for the ester is limited, analogous compounds (e.g., 1,3,5-triazine-2,4,6-tricarboxylic acid) require gloves, lab coats, and fume hoods due to potential respiratory and skin irritation. Hydrolysis reactions involving SOCl2 or DMF necessitate additional precautions, including inert atmospheres and proper waste disposal .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity by stabilizing transition states. For instance, DMF catalyzes acyl chloride formation during hydrolysis, while DCM facilitates amine coupling at low temperatures (0–5°C) to minimize side reactions. Elevated temperatures (>50°C) accelerate reaction rates but risk decomposition, requiring careful monitoring .

Q. What are the common byproducts during the hydrolysis of this compound, and how can they be mitigated?

Hydrolysis with aqueous bases (e.g., KOH) often yields potassium 1,3,5-triazine-2,4,6-tricarboxylate. Byproducts include partial esters or decarboxylated derivatives, which arise from incomplete hydrolysis or thermal degradation. Mitigation strategies include:

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Contradictions often stem from disorder or twinning. Modern approaches include:

Q. What mechanistic insights explain the intramolecular rearrangements observed in reactions of this compound with arylhydrazines?

Reaction with arylhydrazines proceeds via initial nucleophilic attack at the triazine core, followed by cyclization to form 5-amino-6-oxo-1,6-dihydro-1,2,4-triazine-3-carboxylic acid ethyl esters. DFT studies suggest that electron-withdrawing groups on the arylhydrazine accelerate rearrangement by stabilizing intermediate transition states .

Methodological Notes

- Experimental Design : Always include control reactions (e.g., without catalysts) to isolate side products.

- Data Contradictions : Cross-validate NMR and XRD results with elemental analysis to confirm purity .

- Software Tools : Utilize SHELX for crystallography and Gaussian or ORCA for computational modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.